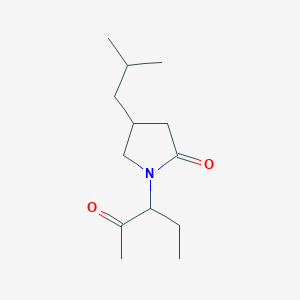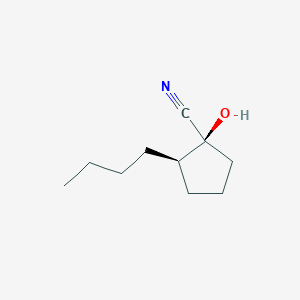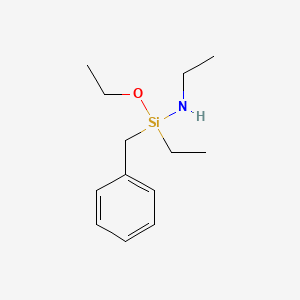
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is an organic compound with a complex structure that includes a thian-4-ol ring substituted with dimethyl and phenoxyprop-1-enyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol typically involves multi-step organic reactions. One common method includes the aldol condensation of 3-acetyl-2,5-dimethylthiophene with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as methanolic NaOH . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-ol ring to a thiane ring.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiane derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol involves its interaction with specific molecular targets. The phenoxyprop-1-enyl group can interact with enzymes or receptors, altering their activity. The thian-4-ol ring may also play a role in binding to biological molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-1,3,4-thiadiazole: Shares the dimethyl substitution but has a different ring structure.
2,5-Dimethylthiophene: Similar in having a dimethyl-substituted thiophene ring but lacks the phenoxyprop-1-enyl group.
Uniqueness
2,5-Dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol is unique due to its combination of a thian-4-ol ring with both dimethyl and phenoxyprop-1-enyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
837396-07-3 |
|---|---|
Molekularformel |
C16H22O2S |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2,5-dimethyl-4-(3-phenoxyprop-1-enyl)thian-4-ol |
InChI |
InChI=1S/C16H22O2S/c1-13-12-19-14(2)11-16(13,17)9-6-10-18-15-7-4-3-5-8-15/h3-9,13-14,17H,10-12H2,1-2H3 |
InChI-Schlüssel |
FBRLHYUBQFTNBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CS1)C)(C=CCOC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)




![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)
![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)

![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)


![3-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B14189508.png)
